molecular formula C9H10BrFO B13323757 3-(2-Bromo-3-fluorophenyl)propan-1-ol

3-(2-Bromo-3-fluorophenyl)propan-1-ol

Cat. No.: B13323757
M. Wt: 233.08 g/mol
InChI Key: APTJYJKYTJBTMY-UHFFFAOYSA-N
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Description

3-(2-Bromo-3-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10BrFO. It is a colorless liquid that is used in various chemical reactions and research applications. The compound contains a bromine and fluorine atom attached to a phenyl ring, which is connected to a propanol group. This unique structure makes it an interesting subject for chemical studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-3-fluorophenyl)propan-1-ol typically involves the bromination and fluorination of a phenylpropane derivative. One common method is the reaction of 3-fluorophenylpropan-1-ol with bromine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination of the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-3-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2-Bromo-3-fluorophenyl)propanal or 3-(2-Bromo-3-fluorophenyl)propanone.

    Reduction: Formation of 3-(2-Fluorophenyl)propan-1-ol.

    Substitution: Formation of various substituted phenylpropanols depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromo-3-fluorophenyl)propan-1-ol is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-3-fluorophenyl)propan-1-ol involves its interaction with various molecular targets and pathways. The bromine and fluorine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, further affecting the compound’s behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromo-phenyl)propan-1-ol: Similar structure but lacks the fluorine atom.

    3-(2-Fluoro-phenyl)propan-1-ol: Similar structure but lacks the bromine atom.

    1-(2-Bromo-3-fluorophenyl)propan-2-ol: Similar structure but with the hydroxyl group on the second carbon.

Uniqueness

3-(2-Bromo-3-fluorophenyl)propan-1-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual halogenation provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H10BrFO

Molecular Weight

233.08 g/mol

IUPAC Name

3-(2-bromo-3-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H10BrFO/c10-9-7(4-2-6-12)3-1-5-8(9)11/h1,3,5,12H,2,4,6H2

InChI Key

APTJYJKYTJBTMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)CCCO

Origin of Product

United States

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